molecular formula C25H31N3O4S B1194553 VU6008555

VU6008555

Número de catálogo: B1194553
Peso molecular: 469.6
Clave InChI: AMWHSPFVUXXORJ-XMMPIXPASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU6008555 is a muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Aplicaciones Científicas De Investigación

Biological Applications

  • Neuropharmacology
    • VU6008555 has been studied for its effects on cognitive functions and memory enhancement. Research indicates that modulation of M1 receptors can lead to improved synaptic plasticity and cognitive performance, making it a potential treatment for Alzheimer's disease and other cognitive impairments .
  • Psychiatric Disorders
    • The modulation of muscarinic receptors, particularly the M1 subtype, is linked to the treatment of schizophrenia and anxiety disorders. This compound's ability to enhance cholinergic signaling may provide new avenues for managing these conditions, especially in patients who do not respond well to traditional antipsychotics .
  • Pain Management
    • Preliminary studies suggest that this compound may have analgesic properties through its action on peripheral muscarinic receptors. This could lead to innovative pain management therapies with fewer side effects compared to conventional opioid treatments.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceObjectiveKey FindingsImplications
Evaluate the effects on IP1 accumulation in CHO cellsDemonstrated significant increase in IP1 levels, indicating enhanced receptor activitySupports potential cognitive enhancement applications
Investigate in vivo behavioral outcomesShowed improved memory retention in rodent modelsSuggests utility in treating cognitive decline
Assess analgesic propertiesReported reduced pain responses in animal modelsPotential for developing non-opioid pain relief options

Q & A

Basic Research Questions

Q. Which muscarinic acetylcholine receptor (mAChR) subtypes are modulated by VU6008555, and what functional assays confirm its activity?

this compound acts as a positive allosteric modulator (PAM) at Gαq/11-coupled mAChRs (M1, M3, and M5 subtypes). Its activity is confirmed via IP1 accumulation assays in FlpIn-CHO cells expressing these receptors. For example, 10 μM this compound showed no significant impact on maximal ACh response at M1 (P = 0.59) or M5 (P = 0.22) receptors but induced a minor increase at M3 (P = 0.03) after PBZ pretreatment . Binding studies using [³H]-NMS further validate its interaction with these receptors .

Q. What structural features differentiate this compound from related PAMs like VU0488129?

this compound replaces the indole group in VU0488129 with an N-phenylacetamide moiety and introduces a fluorine atom at the 4-position of the central piperidine ring. These modifications reduce M5 receptor affinity (>250-fold) but enhance cooperativity (~100-fold), maintaining functional potency despite lower binding affinity .

Advanced Research Questions

Q. How do cooperativity (αβ) and affinity (KB) contribute to this compound’s functional selectivity across mAChR subtypes?

this compound’s activity is driven more by cooperativity with ACh than receptor affinity. For instance, its M5 selectivity arises from increased αβ (>100) compensating for reduced KB (>250-fold vs. M1/M3). This contrasts with ML380, which shows similar affinity across subtypes but lower cooperativity . Methodologically, functional KB and αβ are derived using allosteric ternary complex models (ATCM) and nonlinear regression of IP1/ACh dose-response curves .

Q. What experimental strategies resolve contradictions in this compound’s effects on M3 mAChRs under different conditions?

In PBZ-pretreated cells, this compound increased M3 maximal ACh response (P = 0.03) but not M1/M5 responses. To address such contradictions, researchers should:

  • Replicate experiments across ≥4 independent trials with technical duplicates .
  • Use Hill slope analysis to assess ACh curve shifts and validate modulator interactions via Schild plots .
  • Compare results with structural analogs (e.g., VU6007976) to isolate substituent-specific effects .

Q. What statistical frameworks are optimal for analyzing this compound’s allosteric agonism and signaling efficacy?

Data are modeled using:

  • Equation 1 : E=Basal+EmaxBasal1+10(logEC50log[ACh])×nE = \text{Basal} + \frac{\text{Emax} - \text{Basal}}{1 + 10^{(\log \text{EC50} - \log[\text{ACh}]) \times n}}, where nn = Hill slope, to quantify ACh potency shifts .
  • Equation 3 : Global fitting of modulator-concentration-dependent EC50 values to estimate KB and αβ .
  • ATCM : For [³H]-NMS binding studies to distinguish affinity vs. efficacy modulation .

Q. Methodological Guidance

Q. How to design a study assessing this compound’s subtype selectivity in vivo?

  • Step 1 : Use CRISPR-edited cell lines expressing single mAChR subtypes to isolate receptor-specific effects .
  • Step 2 : Combine IP1 accumulation assays with calcium mobilization readouts to capture signaling bias .
  • Step 3 : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .

Q. What controls are critical when analyzing this compound’s allosteric agonist activity?

  • Include orthosteric ligand-free controls to detect intrinsic agonism.
  • Use PBZ pretreatment to block orthosteric sites and isolate allosteric effects .
  • Validate assays with reference PAMs (e.g., ML380) to benchmark cooperativity .

Q. Data Interpretation and Reporting

Q. How to contextualize this compound’s limited subtype selectivity in therapeutic development?

While this compound lacks >10-fold selectivity for any mAChR, its high cooperativity (αβ > 100) suggests utility in systems with endogenous ACh tone. Researchers should:

  • Perform pathway-specific profiling (e.g., ERK vs. β-arrestin recruitment) to identify biased signaling .
  • Compare tissue-specific expression of M1/M3/M5 to predict in vivo effects .

Propiedades

Fórmula molecular

C25H31N3O4S

Peso molecular

469.6

Nombre IUPAC

(R)-1-((4-Acetamidophenyl)sulfonyl)-N-(2,3-dihydro-1H-inden-1-yl)-N-ethylpiperidine-4-carboxamide

InChI

InChI=1S/C25H31N3O4S/c1-3-28(24-13-8-19-6-4-5-7-23(19)24)25(30)20-14-16-27(17-15-20)33(31,32)22-11-9-21(10-12-22)26-18(2)29/h4-7,9-12,20,24H,3,8,13-17H2,1-2H3,(H,26,29)/t24-/m1/s1

Clave InChI

AMWHSPFVUXXORJ-XMMPIXPASA-N

SMILES

O=C(C1CCN(S(=O)(C2=CC=C(NC(C)=O)C=C2)=O)CC1)N([C@@H]3CCC4=C3C=CC=C4)CC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

VU-6008555;  VU 6008555;  VU6008555

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VU6008555
Reactant of Route 2
VU6008555
Reactant of Route 3
VU6008555
Reactant of Route 4
Reactant of Route 4
VU6008555
Reactant of Route 5
Reactant of Route 5
VU6008555
Reactant of Route 6
Reactant of Route 6
VU6008555

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.